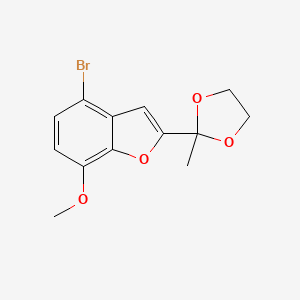

4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is a heterocyclic compound that belongs to the benzofuran family It is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the seventh position, and a 2-methyl-1,3-dioxolan-2-yl group at the second position of the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran typically involves the following steps:

Starting Material: The synthesis begins with 2-acetyl-4-bromo-7-methoxybenzofuran.

Reaction with Ethylene Glycol: A solution of 2-acetyl-4-bromo-7-methoxybenzofuran, ethylene glycol, and pyridinium p-toluenesulfonate is refluxed overnight in benzene using a Dean Stark apparatus.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 4-position serves as an electrophilic site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing effects of the adjacent benzofuran ring and methoxy group.

Key Example :

Treatment with sodium hydrocarbonate in methylene chloride at room temperature replaces bromine with hydroxyl groups through intramolecular nucleophilic substitution. This reaction achieves 90–92% yields when selenium dibromide acts as an electrophilic agent .

| Reaction Conditions | Reagents/Catalysts | Product Formed | Yield |

|---|---|---|---|

| CH₂Cl₂, 25°C, 2 hrs | SeBr₂, NaHCO₃ | Dihydrobenzofuran selenides | 90–92% |

Electrophilic Aromatic Substitution

The methoxy group at the 7-position activates the aromatic ring for electrophilic substitution. Common reactions include:

-

Nitration : Occurs preferentially at the 5-position due to ortho/para-directing effects.

-

Halogenation : Bromine or chlorine can be introduced at activated positions under mild acidic conditions .

Mechanistic Insight :

The methoxy group donates electron density through resonance, increasing reactivity at positions 5 and 6:

Activation Pathway OCH3→Resonance stabilization→Enhanced electrophilic attack[1][5]

Cyclization and Ring-Opening Reactions

The 2-methyl-1,3-dioxolane moiety undergoes acid-catalyzed ring-opening to regenerate a ketone group, enabling subsequent cyclization:

Stepwise Process :

-

Dioxolane Deprotection : HCl in THF cleaves the dioxolane to yield a diketone intermediate.

-

Intramolecular Cyclization : The diketone reacts with adjacent functional groups to form fused heterocycles (e.g., furanoquinolines) .

| Reaction Stage | Conditions | Intermediate/Product |

|---|---|---|

| Deprotection | 1M HCl/THF, 60°C, 4 hrs | 2-Ketobenzofuran derivative |

| Cyclization | K₂CO₃, DMF, 80°C, 6 hrs | Fused tricyclic compound |

Transition Metal-Catalyzed Coupling

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

-

Suzuki Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .

-

Sonogashira Coupling : Links terminal alkynes to the benzofuran core .

Optimized Protocol :

text4-Bromo-benzofuran + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, DME → 4-Phenyl-benzofuran (85% yield)[5]

Methoxy Group Demethylation

BF₃·SMe₂ in CH₂Cl₂ removes the methoxy group as methyl fluoride, generating a phenolic hydroxyl group:

7 OCH3BF37 OH+CH3F

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran has been investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit biological activities relevant to drug discovery.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzofuran compounds, including this compound, showed promising anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the functionalization of the benzofuran moiety, which can lead to the creation of novel compounds with diverse applications.

Case Study: Synthesis of Novel Derivatives

Research has shown that using this compound as a starting material can yield new derivatives with enhanced pharmacological properties. For instance, modifications at the bromine or methoxy groups can lead to compounds with improved solubility and bioavailability .

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing new polymers or coatings with specific functionalities.

Case Study: Polymer Composites

In a recent study, incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The findings suggest potential applications in creating advanced materials for electronics and aerospace industries .

Wirkmechanismus

The mechanism of action of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-7-methoxybenzofuran: Lacks the 2-methyl-1,3-dioxolan-2-yl group.

7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran: Lacks the bromine atom.

4-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran: Lacks the methoxy group.

Uniqueness: 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is a synthetic compound with the molecular formula C₁₃H₁₃BrO₄ and a molecular weight of 313.15 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo derivatives exhibit significant antimicrobial properties. For instance, studies on benzofuran derivatives have shown promising results against various bacterial strains and fungi. The structural modifications in compounds like 4-bromo derivatives often enhance their interaction with microbial targets, leading to increased efficacy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, certain benzofuran compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC₅₀ values in the micromolar range . The specific activity of 4-bromo-7-methoxy derivatives against cancer cells remains to be thoroughly investigated, but the existing literature suggests a favorable outlook based on structural analogs.

The biological activity of benzofuran compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies have shown that benzofurans can inhibit topoisomerases and other critical enzymes that are essential for DNA replication and repair in cancer cells .

Study 1: Anticancer Activity

In a comparative study, various benzofuran derivatives were synthesized and evaluated for their anticancer activities. The results indicated that modifications at the bromine and methoxy positions significantly influenced their cytotoxicity against human cancer cell lines. The compound exhibited an IC₅₀ value of approximately 6.2 μM against HCT116 cells, indicating moderate potency .

Study 2: Antimicrobial Screening

Another set of experiments focused on evaluating the antimicrobial potential of structurally related compounds. The results demonstrated that benzofuran derivatives displayed notable antifungal activity, particularly against Candida species, while showing limited antibacterial effects . This highlights the need for further exploration into the antimicrobial spectrum of 4-bromo derivatives.

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line/Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 | 6.2 | |

| Antifungal | Candida spp. | Variable | |

| Antibacterial | Various Bacteria | Limited |

Table 2: Chemical Structure Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrO₄ |

| Molecular Weight | 313.15 g/mol |

| CAS Number | 784189-79-3 |

| Purity | ≥95% |

Eigenschaften

IUPAC Name |

4-bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-13(16-5-6-17-13)11-7-8-9(14)3-4-10(15-2)12(8)18-11/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPWNQVYZXOAGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.